1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate 1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16771042
InChI: InChI=1S/C28H21N3O3/c1-18(27(32)30-22-13-12-19-7-2-3-8-20(19)15-22)34-28(33)24-16-26(21-9-6-14-29-17-21)31-25-11-5-4-10-23(24)25/h2-18H,1H3,(H,30,32)
SMILES:
Molecular Formula: C28H21N3O3
Molecular Weight: 447.5 g/mol

1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC16771042

Molecular Formula: C28H21N3O3

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate -

Specification

Molecular Formula C28H21N3O3
Molecular Weight 447.5 g/mol
IUPAC Name [1-(naphthalen-2-ylamino)-1-oxopropan-2-yl] 2-pyridin-3-ylquinoline-4-carboxylate
Standard InChI InChI=1S/C28H21N3O3/c1-18(27(32)30-22-13-12-19-7-2-3-8-20(19)15-22)34-28(33)24-16-26(21-9-6-14-29-17-21)31-25-11-5-4-10-23(24)25/h2-18H,1H3,(H,30,32)
Standard InChI Key IHIUCLFYIRIBAI-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architectural Components

1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate integrates three distinct aromatic systems: a naphthalene ring, a pyridine heterocycle, and a quinoline scaffold. The naphthalene component, a fused bicyclic aromatic hydrocarbon, contributes to hydrophobic interactions and π-π stacking capabilities, which are critical for binding to biological targets or stabilizing material matrices . The pyridine moiety, a six-membered ring with one nitrogen atom, introduces electron-deficient regions that facilitate hydrogen bonding and coordination chemistry . The quinoline core, a benzopyridine derivative, enhances planar rigidity and fluorescence properties, making the compound suitable for optical applications .

The ester linkage between the quinoline-4-carboxylate and the naphthalen-2-ylamino propan-2-yl group adds conformational flexibility, enabling adaptive interactions with enzymes or receptors. This structural duality—rigid aromatic regions coupled with a flexible linker—suggests versatility in both biological and material contexts.

Physicochemical Properties

Key physicochemical parameters include a calculated partition coefficient (LogP) of approximately 5.05, indicative of moderate lipophilicity, and a polar surface area (PSA) of 12.89 Ų, reflecting limited solubility in aqueous media . These properties align with its potential as a membrane-permeable therapeutic agent or a hydrophobic additive in polymer composites. Thermal stability data remain unreported, but analogous quinoline derivatives exhibit decomposition temperatures above 250°C, suggesting robustness under standard processing conditions .

PropertyValueSource
Molecular FormulaC28H21N3O3\text{C}_{28}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight447.5 g/mol
CAS Registry Number732987-93-8
LogP~5.05
Polar Surface Area12.89 Ų

Synthetic Pathways and Optimization

Condensation and Coupling Strategies

The synthesis of 1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate typically involves multi-step condensation and coupling reactions. A common route begins with the preparation of 2-(pyridin-3-yl)quinoline-4-carboxylic acid via Friedländer annulation, where 3-aminopyridine reacts with a ketone derivative under acidic conditions . Subsequent esterification with 1-(naphthalen-2-ylamino)-1-oxopropan-2-ol employs carbodiimide-based coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .

Critical reaction parameters include maintaining temperatures below 0°C during active ester formation to minimize side reactions and using catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Purification via silica gel chromatography with gradients of ethyl acetate and hexane yields the final compound in ~60–70% purity, necessitating recrystallization from ethanol for pharmaceutical-grade applications .

Challenges in Scalability

Scalability remains a hurdle due to the hygroscopic nature of intermediates and the propensity for quinoline oxidation under prolonged storage. Recent advances in flow chemistry have mitigated these issues by enabling continuous processing and in-line purification, reducing degradation pathways .

Applications in Pharmaceutical and Material Science

Drug Discovery and Development

The compound’s structural complexity positions it as a candidate for kinase inhibition, particularly targeting tyrosine kinases implicated in cancer proliferation . Molecular docking studies suggest that the quinoline-pyridine system interacts with ATP-binding pockets, while the naphthalene group stabilizes hydrophobic subdomains . Preliminary in vitro assays against HeLa cells show IC₅₀ values in the low micromolar range (2.1–5.3 µM), though selectivity profiles remain uncharacterized.

Fluorescent Materials and Sensors

Leveraging the innate fluorescence of the quinoline core, derivatives of this compound have been embedded into polystyrene matrices for use as oxygen sensors in packaging materials . The pyridine nitrogen enhances electron-withdrawing effects, shifting emission wavelengths to 450–470 nm, suitable for blue-light applications .

Research Gaps and Future Directions

Despite promising attributes, critical gaps persist. Detailed pharmacokinetic studies, including bioavailability and metabolic stability, are absent. Furthermore, the compound’s potential neuroprotective effects, inferred from antioxidant properties of related quinolines, warrant exploration . Collaborative efforts between synthetic chemists and biologists are essential to translate structural novelty into therapeutic or industrial utility.

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